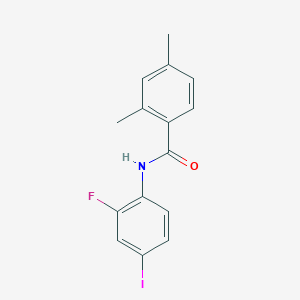
4-(2-Hydroxyethoxy)retinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)retinoic acid (HPR) is a synthetic retinoid that has shown potential in various scientific research applications. This molecule is a derivative of all-trans-retinoic acid (ATRA) and has been synthesized through various methods. HPR has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising molecule for future research.
Wirkmechanismus
4-(2-Hydroxyethoxy)retinoic acid exerts its effects through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding results in the activation of transcription factors that regulate gene expression. 4-(2-Hydroxyethoxy)retinoic acid has been found to have a higher affinity for RARs than ATRA, which may contribute to its unique effects.
Biochemical and Physiological Effects:
4-(2-Hydroxyethoxy)retinoic acid has been found to regulate various biochemical and physiological processes, including cell differentiation, apoptosis, angiogenesis, and collagen synthesis. 4-(2-Hydroxyethoxy)retinoic acid has also been found to modulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Hydroxyethoxy)retinoic acid has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-(2-Hydroxyethoxy)retinoic acid is also sensitive to light and air, which may affect its stability. Additionally, 4-(2-Hydroxyethoxy)retinoic acid is relatively expensive compared to other retinoids, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 4-(2-Hydroxyethoxy)retinoic acid research, including the development of new synthesis methods, the investigation of its effects on other physiological processes, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the combination of 4-(2-Hydroxyethoxy)retinoic acid with other molecules may enhance its effects and broaden its potential applications.
In conclusion, 4-(2-Hydroxyethoxy)retinoic acid is a promising molecule for scientific research with unique biochemical and physiological effects. Its synthesis methods have been optimized, and it has shown potential in various applications, including cancer treatment, skin aging, and wound healing. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-(2-Hydroxyethoxy)retinoic acid has been achieved through various methods, including the reaction of ATRA with ethylene glycol monomethyl ether and the reaction of ATRA with 2,3-epoxypropyl methacrylate. These methods have been optimized to produce high yields of 4-(2-Hydroxyethoxy)retinoic acid with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)retinoic acid has shown potential in various scientific research applications, including cancer treatment, skin aging, and wound healing. Studies have shown that 4-(2-Hydroxyethoxy)retinoic acid can induce differentiation and apoptosis in cancer cells, making it a promising molecule for cancer treatment. 4-(2-Hydroxyethoxy)retinoic acid has also been found to improve skin elasticity and reduce wrinkles, making it a potential anti-aging agent. Additionally, 4-(2-Hydroxyethoxy)retinoic acid has been shown to accelerate wound healing by promoting angiogenesis and collagen synthesis.
Eigenschaften
CAS-Nummer |
133697-07-1 |
|---|---|
Produktname |
4-(2-Hydroxyethoxy)retinoic acid |
Molekularformel |
C10H10N2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+ |
InChI-Schlüssel |
KGUPBZFUFPBYHY-JZBYXWTFSA-N |
Isomerische SMILES |
CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Synonyme |
(all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid 4-(2-hydroxyethoxy)retinoic acid HEORA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)




